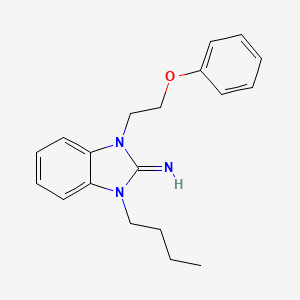
1-butyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is a complex organic compound with a unique structure that combines a butyl group, a phenoxyethyl group, and a dihydrobenzodiazole core
Preparation Methods
The synthesis of 1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE typically involves multiple steps, including the formation of the dihydrobenzodiazole core and the subsequent attachment of the butyl and phenoxyethyl groups. Common synthetic routes include:
Formation of the Dihydrobenzodiazole Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Butyl Group: This can be achieved through alkylation reactions using butyl halides.
Attachment of the Phenoxyethyl Group: This step typically involves nucleophilic substitution reactions with phenoxyethyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can replace the butyl or phenoxyethyl groups under appropriate conditions.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE can be compared with other similar compounds, such as:
1-Butyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-iminium chloride: Similar structure but different functional groups.
(2E)-1-Butyl-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine: Another structurally related compound with slight variations.
The uniqueness of 1-BUTYL-3-(2-PHENOXYETHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23N3O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-butyl-3-(2-phenoxyethyl)benzimidazol-2-imine |
InChI |
InChI=1S/C19H23N3O/c1-2-3-13-21-17-11-7-8-12-18(17)22(19(21)20)14-15-23-16-9-5-4-6-10-16/h4-12,20H,2-3,13-15H2,1H3 |
InChI Key |
NRNFOBYMDCYWIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















